1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a difluoromethyl group, a fluorothiophene moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical difluoromethylation process. This involves the use of difluoromethyl radicals generated from difluoromethyl halides in the presence of a radical initiator.
Attachment of the Fluorothiophene Moiety: The fluorothiophene moiety can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a fluorothiophene-containing electrophile.
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethyl ketone derivative, while reduction could produce a difluoromethyl alcohol.
Scientific Research Applications
1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological processes involving fluorinated molecules.
Industrial Chemistry: It can be employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the fluorothiophene moiety may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-5-methyl-1H-pyrazole
- (2,5-difluorobenzyl){[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine
Uniqueness
1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both difluoromethyl and fluorothiophene groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1856047-94-3 |
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Molecular Formula |
C10H10F3N3S |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10F3N3S/c1-6-8(5-16(15-6)10(12)13)14-4-7-2-3-9(11)17-7/h2-3,5,10,14H,4H2,1H3 |
InChI Key |
AGSBNJLWDOUJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(S2)F)C(F)F |
Origin of Product |
United States |
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